molecular formula C25H23N3O3 B11553897 N-{(1Z)-1-(4-methoxyphenyl)-3-oxo-3-[(2E)-2-(1-phenylethylidene)hydrazinyl]prop-1-en-2-yl}benzamide

N-{(1Z)-1-(4-methoxyphenyl)-3-oxo-3-[(2E)-2-(1-phenylethylidene)hydrazinyl]prop-1-en-2-yl}benzamide

Cat. No.: B11553897
M. Wt: 413.5 g/mol
InChI Key: DPZVQIAABPUULM-NUSWBYGWSA-N
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Description

N-[(1Z)-2-(4-METHOXYPHENYL)-1-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylethylidene hydrazinecarbonyl moiety, and a benzamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-2-(4-METHOXYPHENYL)-1-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the condensation of 4-methoxybenzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone.

    Coupling with benzoyl chloride: The hydrazone intermediate is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques, such as recrystallization and chromatography, as well as the implementation of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-2-(4-METHOXYPHENYL)-1-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The hydrazone moiety can be reduced to form hydrazines.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrazines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(1Z)-2-(4-METHOXYPHENYL)-1-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs, particularly for its anti-inflammatory and anti-cancer properties.

    Biological Studies: It can be used as a probe to study various biological pathways and molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1Z)-2-(4-METHOXYPHENYL)-1-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-2-(4-METHOXYPHENYL)-1-{N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-[(2E)-2-(1-phenylethylidene)hydrazinyl]prop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H23N3O3/c1-18(20-9-5-3-6-10-20)27-28-25(30)23(17-19-13-15-22(31-2)16-14-19)26-24(29)21-11-7-4-8-12-21/h3-17H,1-2H3,(H,26,29)(H,28,30)/b23-17-,27-18+

InChI Key

DPZVQIAABPUULM-NUSWBYGWSA-N

Isomeric SMILES

C/C(=N\NC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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